![molecular formula C6H13NO3 B13502330 Methyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13502330.png)
Methyl 2-[(2-hydroxypropyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2-hydroxypropyl)amino]acetate is an organic compound with the molecular formula C6H13NO3 It contains a methyl ester group, a secondary amine, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-[(2-hydroxypropyl)amino]acetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with 2-amino-1-propanol under basic conditions. The reaction typically proceeds as follows:
- Methyl chloroacetate is reacted with 2-amino-1-propanol in the presence of a base such as sodium hydroxide.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(2-hydroxypropyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: The major product is 2-[(2-hydroxypropyl)amino]acetone.
Reduction: The major product is 2-[(2-hydroxypropyl)amino]ethanol.
Substitution: The products depend on the substituents used, such as N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
Methyl 2-[(2-hydroxypropyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-[(2-hydroxypropyl)amino]acetate involves its interaction with specific molecular targets. The hydroxyl and amine groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amine and alcohol moieties, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-aminoacetate: Lacks the hydroxypropyl group, making it less versatile in certain reactions.
2-[(2-hydroxypropyl)amino]acetic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
Methyl 2-[(2-hydroxyethyl)amino]acetate: Has a shorter alkyl chain, influencing its physical and chemical properties.
Uniqueness
Methyl 2-[(2-hydroxypropyl)amino]acetate is unique due to the presence of both a hydroxyl and a secondary amine group, which allows for diverse chemical modifications and interactions. Its structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
methyl 2-(2-hydroxypropylamino)acetate |
InChI |
InChI=1S/C6H13NO3/c1-5(8)3-7-4-6(9)10-2/h5,7-8H,3-4H2,1-2H3 |
Clé InChI |
TVFIXIUXYOKILL-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


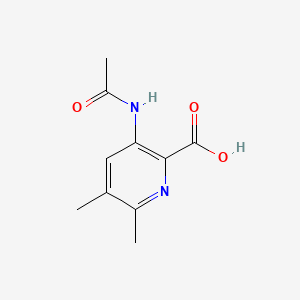
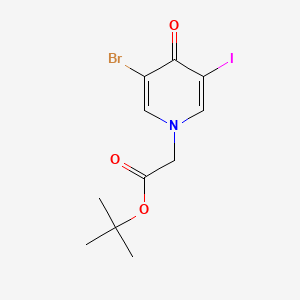

![2-(Acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13502278.png)
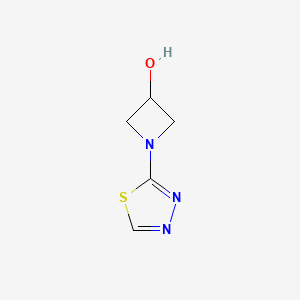

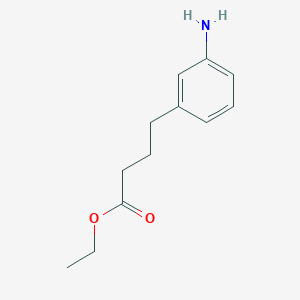
![5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid](/img/structure/B13502289.png)
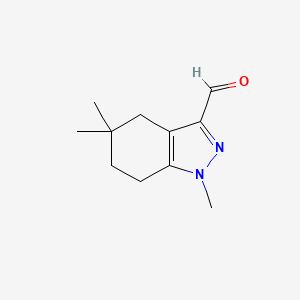

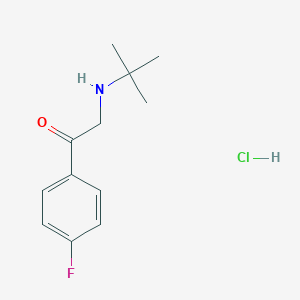
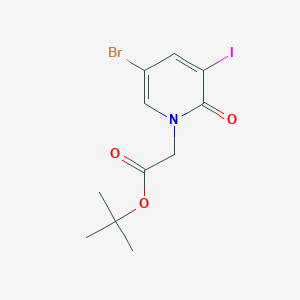
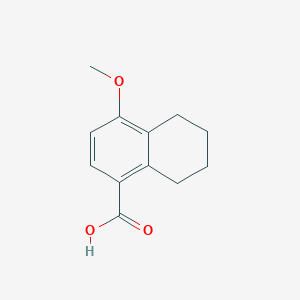
![4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13502337.png)
